(3,4-dimethoxyphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Description
(3,4-Dimethoxyphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a benzothiazine-derived compound characterized by a 1,4-benzothiazin core modified with sulfone (1,1-dioxido) groups, fluorine substituents, and aromatic methoxy and fluorophenyl moieties. Its molecular formula is C₂₅H₂₂FNO₇S, with an average molecular weight of 499.509 and a monoisotopic mass of 499.110101 . The compound’s structural complexity arises from the 6-fluoro substitution on the benzothiazin ring, a 4-(4-fluorophenyl) group, and a 3,4-dimethoxyphenyl ketone moiety.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[6-fluoro-4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2NO5S/c1-30-19-9-3-14(11-20(19)31-2)23(27)22-13-26(17-7-4-15(24)5-8-17)18-12-16(25)6-10-21(18)32(22,28)29/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHKXUGJFBJCIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Similar compounds, such as indole derivatives, have been found to interact with their targets, leading to changes in the biological activities mentioned above.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to affect various biological activities, suggesting that they may influence multiple biochemical pathways.
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects.
Biological Activity
The compound (3,4-dimethoxyphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a synthetic organic molecule characterized by a complex structure that includes a benzothiazine core. This core is known for its significant biological activities, particularly in medicinal chemistry. The incorporation of fluorine and methoxy groups enhances its pharmacological properties, potentially influencing solubility, stability, and interaction with biological targets.
Structural Features
The structural formula of the compound can be represented as follows:
Key Structural Elements:
- Benzothiazine Core: Known for various biological activities.
- Fluorine Atoms: Enhance lipophilicity and bioavailability.
- Methoxy Groups: May improve pharmacokinetic properties.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural features that enable interactions with various biological targets. Compounds with similar structures often exhibit properties such as:
- Antimicrobial Activity: Effective against a range of pathogens.
- Anticancer Properties: Potential to inhibit tumor growth.
- Anti-inflammatory Effects: Modulation of inflammatory pathways.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition: Compounds like this often act as inhibitors of specific enzymes involved in disease pathways.
- Receptor Modulation: Interaction with cellular receptors can lead to altered signaling pathways.
- DNA Interaction: Some benzothiazine derivatives have been shown to intercalate DNA, affecting replication and transcription.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into their potential applications:
-
Anticancer Activity:
- A study demonstrated that related benzothiazine derivatives exhibited selective cytotoxicity against various tumor cell lines. The compound's ability to induce apoptosis in cancer cells was noted, suggesting its potential as an anticancer agent .
- Antimicrobial Properties:
- Inflammatory Response Modulation:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole | Contains a thiazole ring | Antimicrobial |
| 2-Fluorobenzothiazole | Fluorinated benzothiazole | Anticancer |
| 3-Methoxybenzothiazole | Methoxy-substituted thiazole | Anti-inflammatory |
This table illustrates how variations in structure can lead to diverse biological activities.
Scientific Research Applications
The compound (3,4-dimethoxyphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a synthetic organic molecule featuring a benzothiazine core and multiple functional groups. The presence of fluorine atoms and methoxy groups can affect its solubility, stability, and interaction with biological targets, enhancing its pharmacological properties.
Potential Applications
This compound has potential applications in various fields:
- Drug discovery: Acting as a lead compound for developing new therapeutics.
- Agrochemical research: Use in the synthesis of new pesticides or herbicides.
- Material science: Incorporation into novel materials with specific properties.
Understanding the compound's chemical reactivity is crucial for predicting its behavior in biological environments and potential metabolic pathways. This can be achieved through various types of reactions typical in organic chemistry.
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole | Contains a thiazole ring | Antimicrobial |
| 2-Fluorobenzothiazole | Fluorinated benzothiazole | Anticancer |
| 3-Methoxybenzothiazole | Methoxy-substituted thiazole | Anti-inflammatory |
The unique combination of fluorine atoms and methoxy groups in the target compound may enhance its lipophilicity and bioavailability compared to similar compounds. This structural diversity could lead to distinct pharmacological profiles, making it a valuable candidate for further research and development.
Interaction Studies
Interaction studies are essential for understanding how this compound behaves in biological systems. Techniques such as:
- X-ray crystallography
- NMR spectroscopy
- Molecular docking
Comparison with Similar Compounds
Key Observations:
Substituent Position and Electronic Effects: The 3,4-dimethoxyphenyl group in the target compound introduces two electron-donating methoxy groups at adjacent positions, enhancing resonance stabilization compared to the 3,5-dimethoxyphenyl isomer in ’s compound .
Impact of Fluorine :
- The 6-fluoro substituent on the benzothiazin ring is conserved across all analogs, suggesting its critical role in modulating electronic properties or binding interactions.
Sulfone Group :
- The 1,1-dioxido (sulfone) group is a common feature, contributing to polarity and hydrogen-bonding capacity, which may influence solubility and target affinity .
Analytical and Computational Insights
- Crystallography : Tools like SHELX and WinGX () are widely used for structural refinement, enabling precise determination of sulfone geometry and ring puckering (e.g., Cremer-Pople parameters in ) .
- Solubility and Micellization : Spectrofluorometry and tensiometry () could be applied to compare critical micelle concentrations (CMCs) of analogs, though direct data for these compounds is lacking .
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The compound can be synthesized via Friedel-Crafts acylation using anhydrous aluminum chloride (AlCl₃) as a catalyst. A typical protocol involves reacting a fluorinated benzothiazine precursor with a 3,4-dimethoxyphenyl carbonyl derivative in dry nitrobenzene under reflux (80–90°C) for 45 minutes . Critical intermediates include 2-methyl-phenyl-4-fluorobenzoate and fluorobenzoyl chloride derivatives, which are purified via steam distillation and recrystallization from ethanol.
Q. Which spectroscopic techniques are most effective for structural characterization?
- X-ray crystallography resolves bond lengths (e.g., C–F: 1.357 Å) and dihedral angles between aromatic rings (e.g., 57.45° deviation) .
- NMR identifies methoxy (δ 3.8–4.0 ppm) and fluorophenyl protons (δ 7.1–7.5 ppm).
- IR spectroscopy confirms carbonyl (C=O, ~1680 cm⁻¹) and sulfone (S=O, ~1300 cm⁻¹) groups .
Q. What initial biological screening approaches are recommended?
Use fluorogenic assays to evaluate interactions with neurotransmitter receptors (e.g., GABAₐ or serotonin receptors) . Screen for antifungal activity via agar diffusion assays against Candida species, referencing methyl-substituted benzophenone analogs as positive controls .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Employ a Design of Experiments (DoE) approach to test variables:
- Catalyst loading : Vary AlCl₃ from 1.0 to 1.5 equivalents.
- Solvent : Compare nitrobenzene with dichloromethane for polarity effects.
- Temperature : Test reflux (80°C) vs. microwave-assisted synthesis (100°C, 10 minutes). Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How to address discrepancies in receptor-binding affinity data across studies?
- Validate assay conditions : Ensure consistent pH (7.4), temperature (37°C), and ion concentrations (e.g., 150 mM NaCl).
- Orthogonal assays : Compare radioligand binding (e.g., ³H-flunitrazepam) with functional calcium flux assays .
- Check stereochemical purity : Chiral HPLC can resolve enantiomeric impurities affecting activity .
Q. What computational methods predict metabolic stability of this compound?
Use density functional theory (DFT) to model electron-withdrawing effects of the 1,1-dioxido group on cytochrome P450 interactions. Pair with in silico ADMET tools (e.g., SwissADME) to predict oxidation sites (e.g., demethylation of methoxy groups) . Validate with in vitro microsomal assays (human liver microsomes, NADPH cofactor) .
Methodological Guidance for Data Interpretation
Q. How to analyze crystallographic data for intermolecular interactions?
- Use Mercury Software to visualize O–H⋯O hydrogen bonds (2.8–3.0 Å) stabilizing the crystal lattice .
- Calculate packing diagrams (e.g., viewed along the a-axis) to identify π-π stacking between fluorophenyl rings (3.5–4.0 Å spacing) .
Q. What strategies resolve overlapping peaks in NMR spectra?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
